molecular formula C14H20O2 B13959980 1-(3,3-Diethoxyprop-1-en-1-yl)-2-methylbenzene CAS No. 819066-30-3

1-(3,3-Diethoxyprop-1-en-1-yl)-2-methylbenzene

Cat. No.: B13959980
CAS No.: 819066-30-3
M. Wt: 220.31 g/mol
InChI Key: NHECZLDKURXSJI-UHFFFAOYSA-N
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Description

1-(3,3-Diethoxyprop-1-en-1-yl)-2-methylbenzene is an organic compound with the molecular formula C13H18O2 It is a derivative of benzene, featuring a diethoxyprop-1-en-1-yl group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Diethoxyprop-1-en-1-yl)-2-methylbenzene typically involves the reaction of 2-methylbenzene with 3,3-diethoxyprop-1-en-1-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Diethoxyprop-1-en-1-yl)-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-(3,3-Diethoxyprop-1-en-1-yl)-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,3-Diethoxyprop-1-en-1-yl)-2-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,3-Diethoxyprop-1-en-1-yl)benzene
  • 1-(3,3-Diethoxyprop-1-en-1-yl)-4-methylbenzene
  • 1-(3,3-Diethoxyprop-1-en-1-yl)-3-methylbenzene

Uniqueness

1-(3,3-Diethoxyprop-1-en-1-yl)-2-methylbenzene is unique due to the specific positioning of the diethoxyprop-1-en-1-yl and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

819066-30-3

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-(3,3-diethoxyprop-1-enyl)-2-methylbenzene

InChI

InChI=1S/C14H20O2/c1-4-15-14(16-5-2)11-10-13-9-7-6-8-12(13)3/h6-11,14H,4-5H2,1-3H3

InChI Key

NHECZLDKURXSJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(C=CC1=CC=CC=C1C)OCC

Origin of Product

United States

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